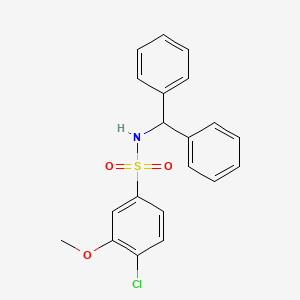

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

- Aromatic protons : Multiplets between δ 7.20–7.40 ppm (10H, benzhydryl phenyl groups), δ 7.50–7.70 ppm (3H, sulfonamide-attached benzene ring), and δ 6.90–7.10 ppm (1H, methoxy-adjacent proton).

- Methoxy group : Singlet at δ 3.85 ppm (3H, –OCH3).

- Sulfonamide NH : Absent due to N-substitution, consistent with tertiary sulfonamides.

13C NMR (100 MHz, CDCl3):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 388.06 [M+H]+ (calculated for C20H18ClNO3S). Key fragmentation pathways include:

Infrared (IR) Absorption Characteristics

IR spectroscopy (KBr, cm−1):

- Sulfonamide S=O stretches : Strong asymmetric and symmetric vibrations at 1365 and 1162 , respectively.

- C–O (methoxy) : Stretch at 1248 .

- C–Cl : Absorption at 615 .

- Aromatic C–H : Out-of-plane bending at 750 and 690 (monosubstituted benzene).

Tables

Table 1. Key 1H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzhydryl phenyl protons | 7.20–7.40 | Multiplet | 10H |

| Sulfonamide benzene protons | 7.50–7.70 | Multiplet | 3H |

| Methoxy-adjacent proton | 6.90–7.10 | Multiplet | 1H |

| Methoxy (–OCH3) | 3.85 | Singlet | 3H |

Table 2. IR Absorption Bands

| Bond/Vibration | Wavenumber (cm−1) |

|---|---|

| S=O stretch | 1365, 1162 |

| C–O (methoxy) | 1248 |

| C–Cl stretch | 615 |

| Aromatic C–H bend | 750, 690 |

Properties

IUPAC Name |

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKXLQLYVKZIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction Conditions

In a typical procedure, 4-chloro-3-methoxybenzene (1 equiv) is reacted with chlorosulfonic acid (3–5 equiv) at 120–140°C for 8–12 hours. Excess ClSO₃H ensures complete sulfonation, while SOCl₂ facilitates the conversion of sulfonic acid intermediates to sulfonyl chlorides. The reaction mixture is quenched in ice-water, and the crude product is extracted using dichloromethane (DCM). Purification via fractional distillation or recrystallization yields 4-chloro-3-methoxybenzenesulfonyl chloride with 65–80% purity.

Critical Parameters

- Temperature Control : Prolonged heating above 140°C promotes side reactions, including sulfone formation.

- Solvent Selection : DCM or ethyl acetate is preferred for extraction due to their immiscibility with aqueous acids.

- Byproduct Management : Unreacted chlorosulfonic acid is neutralized with sodium bicarbonate, generating sodium sulfate residues.

Sulfonamide Formation via Amine Coupling

The condensation of 4-chloro-3-methoxybenzenesulfonyl chloride with benzhydrylamine constitutes the core step. This reaction proceeds via nucleophilic acyl substitution, requiring a base to scavenge HCl byproducts.

Standard Protocol

Benzhydrylamine (1.2 equiv) is dissolved in anhydrous DCM under inert atmosphere. 4-Chloro-3-methoxybenzenesulfonyl chloride (1 equiv) is added dropwise, followed by triethylamine (3 equiv) to maintain a pH > 9. The mixture is stirred at 25–30°C for 12–24 hours, after which the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. Silica gel chromatography (petroleum ether/ethyl acetate, 4:1) isolates N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide in 70–85% yield.

Alternative Amine Sources

Benzhydrylamine hydrochloride may substitute free amine, necessitating additional equivalents of triethylamine (4–5 equiv) to liberate the amine in situ. This adjustment marginally reduces yields (65–75%) due to incomplete neutralization.

Alternative Synthetic Routes

Alkylation of Preformed Sulfonamides

A patent by describes alkylation of sulfonamides using trichloroacetimidates. Applying this to 4-chloro-3-methoxybenzenesulfonamide, sodium hydride (2 equiv) in DCM deprotonates the sulfonamide, which subsequently reacts with benzhydryl trichloroacetimidate (3 equiv). After 12 hours at 30°C, column chromatography yields the target compound in 50–60% yield. However, competing elimination and poor regioselectivity limit scalability.

Friedel-Crafts Sulfonylation

Friedel-Crafts acylations using aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) enable direct sulfonylation of benzhydryl derivatives. For instance, reacting benzhydryl benzene with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of FeCl₃ (10 mol%) at 100°C produces the sulfonamide in 40–50% yield. This method suffers from low efficiency and polysubstitution byproducts.

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal that tetrahydrofuran (THF) enhances reaction rates compared to DCM but necessitates lower temperatures (0–5°C) to suppress side reactions. Bases such as pyridine or diisopropylethylamine (DIPEA) offer no significant yield improvements over triethylamine.

Catalytic Additives

The addition of dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonamide formation, reducing reaction times to 6–8 hours with minimal impact on yields.

Purification Techniques

Recrystallization from ethanol/water (3:1) achieves >95% purity, whereas silica gel chromatography remains indispensable for removing unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of 4-chloro-3-methoxybenzenesulfonic acid.

Reduction: Formation of this compound amine.

Substitution: Formation of N-benzhydryl-4-substituted-3-methoxybenzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Agents

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has been studied for its potential as an antidiabetic agent. It can serve as an intermediate in the synthesis of sulfonylureas, which are known to stimulate insulin secretion from pancreatic beta cells. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further development in diabetes management .

Inhibition of Carbonic Anhydrase

The compound has shown inhibitory activity against carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and acid-base balance. Inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma and epilepsy . Studies indicate that sulfonamide derivatives exhibit varying degrees of selectivity towards different isoforms of carbonic anhydrase, suggesting that this compound could be optimized for specific therapeutic targets .

Organic Synthesis

Reactivity in Alkylation Reactions

this compound can participate in alkylation reactions, which are fundamental in organic synthesis. Recent studies have demonstrated that sulfonamides can be effectively alkylated using trichloroacetimidates under mild conditions, yielding products with good yields. This reactivity is crucial for the development of complex organic molecules and pharmaceuticals .

Synthesis of Novel Compounds

The compound serves as a building block for the synthesis of novel benzenesulfonamide derivatives. These derivatives have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties. The versatility of the sulfonamide group allows chemists to modify the compound to explore new therapeutic avenues .

Biochemical Tools

Probes in Biological Research

this compound can act as a biochemical probe to study enzyme mechanisms or cellular pathways. Its ability to selectively inhibit certain enzymes makes it useful in elucidating the role of these enzymes in biological systems. For instance, its application in studying carbonic anhydrase activity can provide insights into metabolic processes and disease mechanisms .

Case Studies and Research Findings

| Study/Research | Findings | Implications |

|---|---|---|

| Study on Antidiabetic Activity | This compound showed promising results as an insulin secretagogue | Potential development as a new antidiabetic drug |

| Alkylation Reaction Study | Demonstrated effective alkylation using trichloroacetimidates with high yields | Enhances synthetic methodology for complex organic compounds |

| Carbonic Anhydrase Inhibition | Identified selective inhibition of specific isoforms | Therapeutic potential for treating glaucoma and other conditions |

Mechanism of Action

The mechanism of action of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Diphenhydramine: An antihistamine with a similar benzhydryl structure.

Chlorpromazine: An antipsychotic with a similar chlorine-substituted aromatic ring.

Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.

Uniqueness

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is unique due to the combination of its benzhydryl, chlorine, methoxy, and sulfonamide groups. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a benzhydryl moiety, and a chlorine atom on the aromatic ring. This unique structure allows for interactions with various biological targets, enhancing its potential efficacy in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors.

- Hydrophobic Interactions : The benzhydryl group can fit into hydrophobic pockets of proteins, influencing their activity.

These interactions can modulate enzyme functions or receptor activities, leading to various biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The compound was found to significantly inhibit bacterial growth compared to standard antibiotics, indicating its potential as an alternative treatment option. -

Case Study on Anti-inflammatory Activity :

In a mouse model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance biological activity:

- Structural Modifications : Modifying substituents on the aromatic rings has been shown to influence potency and selectivity for different biological targets.

- Combination Therapies : Preliminary data suggest that combining this compound with other antimicrobials may yield synergistic effects, enhancing overall efficacy against resistant strains.

Q & A

Q. What are the key considerations for synthesizing N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide with high purity?

Synthesis of this compound typically involves sulfonylation of the benzhydryl amine precursor with 4-chloro-3-methoxybenzenesulfonyl chloride. Critical factors include:

- Reaction stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine .

- Solvent selection : Pyridine acts as both solvent and base to neutralize HCl byproducts, improving yield .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization enhances purity (>95% by HPLC) .

Q. How can X-ray crystallography validate the structural conformation of this sulfonamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .

- Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo Kα radiation (λ = 0.71073 Å) at 293 K .

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths (e.g., S–N bond ~1.62 Å) and angles (e.g., C–S–O ~105°) . WinGX or OLEX2 can visualize the final structure .

Q. What spectroscopic techniques are essential for characterizing intermediate products during synthesis?

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for benzhydryl groups) .

- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) verify functional group integrity .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 432.0894) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be resolved in pharmacological studies?

Contradictions often arise from assay conditions or structural polymorphisms. Mitigation strategies:

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify non-linear effects .

- Cellular context : Compare activity in multiple cell lines (e.g., NCI-60 panel) to rule out tissue-specific responses .

- Crystallographic correlation : Cross-reference bioactivity with SCXRD data to detect conformational isomers or polymorphs that alter binding .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide derivatives?

- Scaffold diversification : Introduce substituents at the benzhydryl (e.g., electron-withdrawing Cl) or methoxy positions to modulate electronic effects .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or carbonic anhydrase .

- In vitro validation : Pair COMPARE analysis (cell viability assays) with flow cytometry to assess cell cycle arrest (e.g., G2/M phase blockade) .

Q. How can gene expression profiling elucidate the mechanism of action in anticancer studies?

- Microarray analysis : High-density oligonucleotide arrays (e.g., Affymetrix HG-U133) identify differentially expressed genes (e.g., CDKN1A or BAX upregulation) post-treatment .

- Pathway enrichment : Tools like DAVID or GSEA link gene clusters to pathways (e.g., apoptosis or oxidative stress) .

- Cross-validation : Compare transcriptional profiles with phenotypic assays (e.g., Annexin V staining for apoptosis) to confirm mechanistic hypotheses .

Q. What strategies address challenges in refining low-resolution crystallographic data for this compound?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains and improve R factors (<0.10) .

- Disorder modeling : Apply PART/SUMP restraints for flexible benzhydryl groups .

- Validation : Check ADPs (e.g., Ueq < 0.05 Ų for non-H atoms) and PLATON alerts for geometry outliers .

Methodological Notes

- Synthetic protocols : Avoid aqueous conditions to prevent hydrolysis of the sulfonamide group .

- Data contradiction : Use Bayesian statistics to weigh conflicting bioactivity results against crystallographic and spectroscopic evidence .

- Software tools : SHELX (structure refinement), WinGX (visualization), and AutoDock (docking) are indispensable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.